molecular formula C33H59N9O11 B12602231 Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine CAS No. 647837-46-5

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B12602231
CAS No.: 647837-46-5
M. Wt: 757.9 g/mol
InChI Key: ZQHJITDLCSQDKT-PABXRPCUSA-N
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Description

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted with other residues through chemical or enzymatic methods.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments, individual amino acids, and modified peptides with altered functional groups .

Scientific Research Applications

Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its complexity allows for more intricate interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

647837-46-5

Molecular Formula

C33H59N9O11

Molecular Weight

757.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H59N9O11/c1-15(2)10-21(30(49)40-22(33(52)53)11-16(3)4)39-29(48)19(8)38-32(51)27(20(9)43)42-31(50)26(17(5)6)41-25(46)14-36-28(47)18(7)37-24(45)13-35-23(44)12-34/h15-22,26-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,45)(H,38,51)(H,39,48)(H,40,49)(H,41,46)(H,42,50)(H,52,53)/t18-,19-,20+,21-,22-,26-,27-/m0/s1

InChI Key

ZQHJITDLCSQDKT-PABXRPCUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)CN

Origin of Product

United States

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